N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxy and oxopyrrolidinyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydroxy-methylthio butyl group:
Synthesis of the oxopyrrolidinyl phenyl group: This involves the formation of a pyrrolidinone ring attached to a phenyl group, which can be synthesized through cyclization reactions.
Coupling of the two groups: The final step involves coupling the hydroxy-methylthio butyl group with the oxopyrrolidinyl phenyl group using oxalamide as a linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopyrrolidinyl group can be reduced to form a pyrrolidine ring.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxopyrrolidinyl group would yield a pyrrolidine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in interesting ways, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against certain diseases.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It could affect signaling pathways within cells, altering the behavior of the cell.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: This compound is unique due to its specific combination of functional groups.
Other oxalamide derivatives: Compounds with similar structures but different functional groups may have different properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of hydroxy, methylthio, and oxopyrrolidinyl groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(25,8-10-26-2)12-19-16(23)17(24)20-13-5-3-6-14(11-13)21-9-4-7-15(21)22/h3,5-6,11,25H,4,7-10,12H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWQZMWWKLNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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